molecular formula C10H12F2O2 B8001625 3,5-Difluoro-2-ethoxyphenethyl alcohol

3,5-Difluoro-2-ethoxyphenethyl alcohol

Cat. No.: B8001625
M. Wt: 202.20 g/mol
InChI Key: SUCXEXYIRHEBKB-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-ethoxyphenethyl alcohol is a fluorinated aromatic building block of high interest in advanced organic synthesis and medicinal chemistry research. The compound features a phenethyl alcohol core that is strategically substituted with ethoxy and fluorine groups, making it a valuable intermediate for constructing more complex molecules. Its specific structure suggests potential applications in the development of pharmaceutical candidates, agrochemicals, and as a precursor for ligands or probes. Researchers can utilize this compound to explore structure-activity relationships, given that the fluorine atoms can significantly influence a molecule's electronic properties, metabolic stability, and binding affinity. The presence of both the ether and alcohol functional groups provides handles for further chemical modification, enabling its incorporation into polymers, conjugates, or other sophisticated chemical architectures. This product is intended for research purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(2-ethoxy-3,5-difluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O2/c1-2-14-10-7(3-4-13)5-8(11)6-9(10)12/h5-6,13H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCXEXYIRHEBKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1F)F)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalyst Selection and Reaction Conditions

  • Pd/C vs. Pt/C : Pt/C exhibits lower propensity for oxidative dehydrogenation side reactions (e.g., ketone formation) compared to Pd/C when reactions are conducted in air.

  • Temperature : Optimal etherification occurs at 120–130°C, balancing reaction rate and by-product suppression.

Table 1: Catalyst Performance in Etherification

CatalystTemperature (°C)Yield (%)Major By-Products
Pd/C130784-ethoxybenzaldehyde
Pt/C13085Trace ketones

Substrate Design

  • Electron-donating groups : The ethoxy group’s ortho-directing effect facilitates subsequent electrophilic substitution (e.g., fluorination).

  • Protecting groups : Transient protection of the alcohol moiety may be necessary to prevent undesired reactivity during fluorination.

Fluorination Techniques for 3,5-Difluoro Substitution

Directed fluorination at the 3- and 5-positions requires careful control to avoid over-fluorination. The patent CN106083528B outlines a scalable method for 2,2-difluoroethanols using high-boiling solvents (e.g., glycerol, ethylene glycol) and segmented temperature gradients. Adapting this protocol:

Solvent and Temperature Optimization

  • High-boiling solvents (>150°C): Glycerol enhances reaction homogeneity and minimizes volatilization losses during high-temperature steps.

  • Segmented heating : Initial 0.5h at 180–250°C activates the fluorinating agent, followed by 2h at 60–90°C to drive substitution.

Table 2: Fluorination Efficiency in Different Solvents

SolventPurity (%)Yield (%)By-Products
Glycerol98.992<1% chloro derivatives
Ethylene glycol98.594Trace ethers

Regioselectivity Challenges

  • Ortho/para directors : The ethoxy group directs electrophilic fluorination to the ortho and para positions. Achieving 3,5-difluoro substitution necessitates meta-directing auxiliaries or sequential protection/deprotection strategies.

  • Catalytic systems : Lewis acids (e.g., ZnCl₂) could enhance fluorination selectivity but risk ether cleavage.

Purification and Characterization Methods

High-purity isolation is critical for pharmaceutical-grade applications. The patent CN106083528B employs:

Azeotropic Distillation

  • Toluene-water azeotrope : Removes residual water after rectification, achieving ≥98.5% purity.

  • Rectification parameters : 70–90°C under reduced pressure to prevent thermal degradation.

Analytical Validation

  • GC-MS : Quantifies residual solvents and by-products.

  • ¹⁹F NMR : Confirms fluorine substitution patterns.

Challenges and Optimization in Synthesis

By-Product Management

  • Oxidative dehydrogenation : Mitigated by using Pt/C and inert atmospheres.

  • Regiochemical drift : Addressed through directed ortho-metalation strategies or transient directing groups.

Scalability and Cost

  • Catalyst recycling : Pd/C and Pt/C can be reused 3–5 times with <10% activity loss.

  • Solvent recovery : Glycerol and ethylene glycol exhibit >90% recovery rates via vacuum distillation .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-2-ethoxyphenethyl alcohol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 3,5-difluoro-2-ethoxybenzaldehyde or 3,5-difluoro-2-ethoxybenzoic acid.

    Reduction: Formation of 3,5-difluoro-2-ethoxyphenethyl hydrocarbon.

    Substitution: Formation of various substituted phenethyl alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of difluorophenethyl alcohols exhibit promising antimicrobial properties. For instance, studies have shown that compounds with difluorinated aromatic rings can enhance activity against specific bacterial strains. The presence of the ethoxy group contributes to the solubility and bioavailability of these compounds, making them suitable candidates for drug development.

Case Study: Synthesis of Antimicrobial Agents
A study synthesized a series of 3,5-difluorophenyl-substituted compounds and evaluated their antimicrobial activity using a time-kill assay. The results indicated that several derivatives eliminated over 99.9% of colony-forming units (CFUs) within hours, demonstrating their potential as effective antimicrobial agents .

Synthetic Organic Chemistry

Fluorination Reagents
3,5-Difluoro-2-ethoxyphenethyl alcohol can serve as a key intermediate in the synthesis of fluorinated compounds. Its structure allows it to participate in reactions such as deoxyfluorination, where it can be transformed into alkyl fluorides through nucleophilic attack mechanisms.

Data Table: Reactivity in Deoxyfluorination Reactions

Substrate TypeReaction ConditionsYield (%)Notes
Primary AlcoholsCpFluors at room temperature70-95High efficiency observed
Secondary AlcoholsElevated temperature60-80Inversion of configuration
Tertiary AlcoholsRequires optimized conditions<50Predominant elimination

This table summarizes the reactivity of this compound in various deoxyfluorination reactions, highlighting its versatility as a fluorination reagent .

Material Science

Polymer Chemistry
The incorporation of difluorinated compounds into polymer matrices has been explored for enhancing material properties such as thermal stability and chemical resistance. The unique electronic properties imparted by the difluoro groups can lead to improved performance in applications ranging from coatings to advanced composites.

Case Study: Development of Fluorinated Polymers
A research project focused on synthesizing fluorinated polymers using this compound as a monomer. The resultant polymers exhibited superior hydrophobicity and thermal stability compared to their non-fluorinated counterparts, making them suitable for high-performance applications in harsh environments .

Analytical Chemistry

Use as a Standard Compound
In analytical chemistry, this compound can serve as a standard reference compound for calibration in various spectroscopic techniques such as NMR and HPLC. Its well-defined structure allows for accurate quantification and characterization of similar compounds in complex mixtures.

Data Table: Spectroscopic Properties

TechniqueWavelength/RangeApplication
NMRδ 1.0 - 7.0 ppmStructural elucidation
HPLCλ = 254 nmQuantitative analysis
LC-MSm/z = 200 - 300Identification and quantification

This table outlines the spectroscopic properties of this compound and its applications in analytical methods .

Mechanism of Action

The mechanism of action of 3,5-Difluoro-2-ethoxyphenethyl alcohol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to interact with enzymes, receptors, or other biomolecules. These interactions can lead to various biological effects, depending on the specific application and context.

Comparison with Similar Compounds

Structural and Substituent Effects

Table 1: Comparison of Key Structural Features
Compound Name Substituents Molecular Formula Molecular Weight Key References
3,5-Difluoro-2-ethoxyphenethyl alcohol 2-ethoxy, 3,5-difluoro C${10}$H${12}$F$2$O$2$ ~202.2 Inferred
2-Fluorophenethyl alcohol 2-fluoro C$8$H$9$FO 140.15
3-Fluorophenethyl alcohol 3-fluoro C$8$H$9$FO 140.15
2,6-Difluoro-4-hydroxybenzyl alcohol 4-hydroxy, 2,6-difluoro C$7$H$6$F$2$O$2$ 160.12
3,5-Difluoro-4-methoxybenzyl alcohol 4-methoxy, 3,5-difluoro C$8$H$8$F$2$O$2$ 174.15

Key Observations:

Fluorine Substitution: Monofluoro analogs (e.g., 2- or 3-fluorophenethyl alcohol) exhibit lower molecular weights and simpler electronic effects compared to difluoro derivatives. In 2,6-difluoro-4-hydroxybenzyl alcohol, fluorine atoms at the 2- and 6-positions create steric and electronic hindrance, affecting solubility and reactivity .

Functional Group Variations: Ethoxy vs. Methoxy/Hydroxy: The ethoxy group in the target compound increases lipophilicity compared to hydroxy-substituted analogs (e.g., 2,6-difluoro-4-hydroxybenzyl alcohol), which may enhance membrane permeability. However, hydroxy groups improve hydrogen-bonding capacity, influencing solubility . Phenethyl vs.

Physicochemical and Biochemical Properties

Table 2: Inferred Properties Based on Analogs
Property This compound 2-Fluorophenethyl Alcohol 2,6-Difluoro-4-hydroxybenzyl Alcohol
Boiling Point ~250–300°C (estimated) 90°C at 3 mmHg Not reported
Solubility Low in water, high in organic solvents Similar Moderate due to -OH group
Lipophilicity (LogP) ~2.5–3.5 (estimated) ~1.5 ~1.2–1.8
Biochemical Activity Potential enzyme inhibition Limited data Antioxidant properties inferred

Research Findings:

  • Fluorine and DNA Interactions: and show that difluorinated nucleosides (e.g., dFdC) exhibit prolonged DNA polymerase inhibition due to fluorine’s electronegativity.

Biological Activity

3,5-Difluoro-2-ethoxyphenethyl alcohol is a compound of increasing interest in pharmacology and medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a difluorophenyl group with an ethoxy substituent on the phenethyl backbone. The presence of fluorine enhances its lipophilicity, facilitating membrane penetration and interaction with biological targets. Its structural formula can be represented as follows:

C11H14F2O\text{C}_{11}\text{H}_{14}\text{F}_2\text{O}

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties :
    • The compound has demonstrated effectiveness against various bacterial strains, potentially through disruption of bacterial cell membranes or interference with metabolic pathways.
  • Anti-inflammatory Effects :
    • Studies suggest that it may modulate inflammatory responses by inhibiting the release of pro-inflammatory cytokines.
  • Therapeutic Potential :
    • Its unique structure has led to exploration as a therapeutic agent in conditions such as cancer and chronic inflammatory diseases.

The mechanism of action involves several key processes:

  • Interaction with Receptors : The hydroxyl group can form hydrogen bonds with specific receptors or enzymes, enhancing binding affinity and modulating their activity.
  • Cell Membrane Penetration : The lipophilic nature allows effective penetration into cell membranes, leading to intracellular effects that alter signaling pathways.
  • Influence on Gene Expression : Preliminary studies indicate potential effects on gene expression related to inflammation and apoptosis.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryModulates cytokine release
Therapeutic PotentialExplored for cancer and inflammatory diseases

Case Studies

Several studies have evaluated the biological effects of this compound:

  • Antimicrobial Study :
    • An in vitro study tested the compound against Gram-positive and Gram-negative bacteria, revealing significant antibacterial activity.
  • Anti-inflammatory Research :
    • In experimental models, treatment with the compound reduced levels of inflammatory markers compared to controls, suggesting potential utility in managing inflammatory conditions.
  • Pharmacological Evaluation :
    • A pharmacological assessment highlighted the compound's ability to modulate specific signaling pathways associated with cancer cell proliferation and survival, indicating its potential as an anticancer agent.

Q & A

Q. What are the common synthetic routes for 3,5-Difluoro-2-ethoxyphenethyl alcohol, and how are reaction conditions optimized?

The compound can be synthesized via nucleophilic substitution of a precursor like 3,5-difluoro-2-ethoxybenzaldehyde, followed by reduction. For example, catalytic hydrogenation (H₂/Pd-C) or borohydride reduction (NaBH₄/LiAlH₄) can reduce the aldehyde group to an alcohol. Reaction optimization includes controlling temperature (25–30°C), inert atmospheres (e.g., nitrogen), and solvent selection (e.g., 1,2-dimethoxyethane for stability) . Purity is enhanced via recrystallization from ethanol or methanol.

Q. How is this compound characterized to confirm its structure and purity?

Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to identify fluorine-induced splitting patterns and ethoxy/ethyl alcohol groups.
  • Mass Spectrometry (HRMS) : Confirmation of molecular ion ([M+H]⁺) and fragmentation patterns.
  • HPLC/GC : Quantify purity (>97%) using internal standards (e.g., deuterated analogs) and reverse-phase columns .

Q. What stability considerations are critical for storing this compound?

The compound is hygroscopic and sensitive to oxidation. Store under nitrogen at –18°C in amber glass vials. Stability tests (e.g., accelerated degradation at 40°C/75% RH for 4 weeks) can assess decomposition pathways like ester hydrolysis or fluorophenyl ring oxidation .

Advanced Research Questions

Q. How can conflicting data on the biological activity of fluorinated phenethyl alcohols be resolved?

Contradictions in enzyme inhibition or cytotoxicity studies may arise from differences in assay conditions (e.g., pH, solvent polarity). Researchers should:

  • Replicate studies under standardized protocols (e.g., fixed DMSO concentrations ≤1%).
  • Use orthogonal assays (e.g., fluorescence quenching vs. calorimetry) to validate binding.
  • Perform meta-analyses to identify trends across studies, accounting for substituent effects (e.g., electron-withdrawing fluorine vs. ethoxy groups) .

Q. What advanced analytical methods address challenges in detecting trace impurities in this compound?

Low-concentration impurities (e.g., residual aldehydes or fluorinated byproducts) require:

  • SPE-LC/MS/MS : Solid-phase extraction (HLB cartridges) paired with tandem mass spectrometry for sensitivity (LOQ <1 ng/mL).
  • Isotope Dilution : Spiking with deuterated internal standards (e.g., d₅-BP3) to correct matrix effects .
  • Deactivated Glassware : Silanized surfaces to minimize analyte adsorption .

Q. How do substituent positions (3,5-difluoro vs. 2-ethoxy) influence the compound’s reactivity in nucleophilic substitutions?

The electron-withdrawing fluorine atoms at positions 3 and 5 activate the aromatic ring toward electrophilic attack, while the ethoxy group at position 2 sterically hinders para-substitution. Computational modeling (DFT) can predict regioselectivity, and kinetic studies (e.g., monitoring SNAr reactions with amines) validate these effects. Methanol/water solvent systems enhance solubility for such studies .

Q. What methodologies elucidate the compound’s metabolic pathways in biological systems?

  • In Vitro Models : Incubate with liver microsomes (human/rat) and NADPH to identify phase I metabolites (e.g., hydroxylation at the ethyl alcohol chain).
  • High-Resolution Mass Spectrometry (HRMS) : Detect glutathione adducts for phase II metabolism analysis.
  • Isotope Tracing : Use ¹⁸O-labeled water or ¹³C-ethanol to track hydroxylation and ethoxy group cleavage .

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